molecular formula C13H12N2O5S2 B5514492 4-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid

4-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid

Cat. No.: B5514492
M. Wt: 340.4 g/mol
InChI Key: MQVGEPJALPZMGD-UHFFFAOYSA-N
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Description

4-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid typically involves multiple steps, starting with the preparation of the thiophene ring. Common methods for synthesizing thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . The thiophene ring is then functionalized with a methylcarbamoyl group and a sulfonamide group through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

4-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonamide group and a benzoic acid moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c1-14-12(16)11-6-10(7-21-11)22(19,20)15-9-4-2-8(3-5-9)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVGEPJALPZMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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